molecular formula C12H13N5O4 B1682990 Toyocamycin CAS No. 606-58-6

Toyocamycin

Cat. No.: B1682990
CAS No.: 606-58-6
M. Wt: 291.26 g/mol
InChI Key: XOKJUSAYZUAMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toyocamycin is a nucleoside antibiotic isolated from cultures of Streptomyces toyocaensis. It is an analog of adenosine and has been recognized for its ability to block RNA synthesis and ribosome function. This compound is primarily used as a biochemical tool due to its antibiotic and antimetabolite properties .

Mechanism of Action

Target of Action

Toyocamycin, an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures , has been found to have various target activities. It is a potent inhibitor of RNA self-cleavage in mammalian cells . It also inhibits phosphatidylinositol kinase, a cell proliferation regulator . Furthermore, it has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) .

Mode of Action

This compound is an analog of adenosine and blocks RNA synthesis and ribosome function . It enters the cells through Concentrative Nucleoside Transporters (CNT) in the cell membrane . It has been found to bind more tightly to an adenosine analog than to ATP . This compound binds in the ATP binding pocket of the protein . It has also been found to inhibit CDK9 .

Biochemical Pathways

This compound affects the biosynthetic pathways of all deazapurine-containing compounds . It is involved in the hydration of this compound to sangivamycin . The enzymatic mechanism of QueE/ToyC, a member of the radical S-adenosyl-l-methionine (SAM) protein, has been elucidated . This enzyme catalyzes a key SAM- and Mg 2+ -dependent radical-mediated ring contraction step .

Pharmacokinetics

It is known that this compound is an antibiotic antimetabolite .

Result of Action

This compound has been found to induce potent GFP reactivation and loss of clonogenicity in human colon cancer cells . It has also been found to be highly efficient against a broad range of plant pathogenic fungi .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of phosphodiesterases (PDEs) may degrade c-di-GMP to prevent excessive accumulation in vivo

Biochemical Analysis

Biochemical Properties

Toyocamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound biosynthesis in Streptomyces diastatochromogenes 1628 is regulated by ToyA, a large ATP-binding regulator of the LuxR family . The disruption of ToyA results in almost complete loss of this compound production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking RNA synthesis and ribosome function . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an analog of adenosine and can block RNA synthesis and ribosome function . This can lead to changes in gene expression and can inhibit or activate enzymes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, over-expression of ToyA in Streptomyces diastatochromogenes 1628 led to a 2-fold increase in this compound production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toyocamycin is typically produced through fermentation processes involving Streptomyces diastatochromogenes. The production can be enhanced by introducing cumulative drug-resistance mutations into the bacterial strains. For instance, a triple mutant strain, SD3145, has shown a significant increase in this compound production .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions. The addition of small amounts of scandium chloride (ScCl₃·6H₂O) to the fermentation medium has been shown to increase this compound yield significantly .

Chemical Reactions Analysis

Types of Reactions: Toyocamycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group in this compound.

    Substitution: Substitution reactions can occur at the amino or cyano groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound that have modified functional groups, enhancing or altering its biological activity .

Scientific Research Applications

Toyocamycin has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study nucleoside analogs and their interactions.

    Biology: Investigates the inhibition of RNA synthesis and ribosome function.

    Medicine: Explores its potential as an antineoplastic agent due to its ability to induce apoptosis in cancer cells.

    Industry: Acts as a fungicide for controlling plant diseases

Comparison with Similar Compounds

Toyocamycin is compared with other nucleoside antibiotics such as:

    Tubercidin: Similar in structure but less potent.

    Sangivamycin: More active in vitro than tubercidin but less than this compound.

    Formycin: An unusual nucleoside with a C-C linkage, differing significantly in structure and activity.

Uniqueness: this compound’s unique cyano group at position 5 of the pyrrolopyrimidine moiety distinguishes it from other nucleoside antibiotics, contributing to its higher potency and specific biological activities .

Biological Activity

Toyocamycin is a naturally occurring nucleoside antibiotic produced by the bacterium Streptomyces toyocaensis. It has garnered attention for its diverse biological activities, particularly in the fields of cancer research and cellular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of RNA Synthesis :
    • This compound has been shown to inhibit RNA synthesis in various cell types, including HeLa cells. This inhibition occurs without affecting DNA or protein synthesis, suggesting a selective action on RNA polymerase . The IC50 for RNA synthesis inhibition is reported to be approximately 12 µM.
  • Inhibition of XBP1 mRNA Splicing :
    • A significant finding is that this compound inhibits endoplasmic reticulum (ER) stress-induced splicing of XBP1 mRNA. This action is mediated through the inhibition of IRE1α, a key regulator in the unfolded protein response (UPR). The IC50 values for inhibiting XBP1 mRNA splicing in response to various stressors are notably low (0.08 µM for thapsigargin-induced splicing) .
  • Selective CDK9 Inhibition :
    • Recent studies have identified this compound as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation. The IC50 for CDK9 inhibition is approximately 79.5 nM, making it significantly more effective than against other CDKs such as CDK7 and CDK2 .
  • Inhibition of rRNA Processing :
    • This compound has also been shown to selectively inhibit the maturation of 28S and 18S rRNA in mammalian cells, which is critical for ribosome assembly and function .

Therapeutic Potential

Given its diverse mechanisms of action, this compound has potential therapeutic applications, particularly in oncology:

  • Cancer Treatment :
    • This compound has demonstrated strong cytotoxic effects against multiple myeloma (MM) cells, including those resistant to bortezomib. In xenograft models, treatment with this compound resulted in significant tumor growth inhibition . The compound's ability to synergize with other chemotherapeutics further enhances its potential as a cancer treatment.
  • Preclinical Studies :
    • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines at nanomolar concentrations, indicating its potency as an anticancer agent .

Case Studies

Several case studies highlight the efficacy and mechanism of action of this compound:

  • Multiple Myeloma :
    • A study demonstrated that this compound effectively inhibited XBP1 expression in MM cell lines and primary patient samples, leading to apoptosis and reduced cell viability. This was particularly notable in bortezomib-resistant cells, showcasing its potential as a second-line treatment option .
  • Colon Cancer :
    • In colon cancer models, this compound was shown to selectively inhibit CDK9 activity, leading to altered gene expression profiles associated with cell proliferation and survival . This suggests that it may serve as a valuable tool for targeting specific pathways in cancer therapy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

ActivityMechanism/TargetIC50 ValueCell Type/Model
RNA Synthesis InhibitionRNA Polymerase~12 µMHeLa Cells
XBP1 mRNA Splicing InhibitionIRE1α0.08 µMHeLa Cells
CDK9 InhibitionCDK9/CycT179.5 nMVarious Cancer Cells
rRNA Processing Inhibition28S & 18S rRNANot specifiedMammalian Cells

Properties

IUPAC Name

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKJUSAYZUAMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871786
Record name 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-58-6
Record name Vengicide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vengicide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toyocamycin
Reactant of Route 2
Toyocamycin
Reactant of Route 3
Toyocamycin
Reactant of Route 4
Toyocamycin
Reactant of Route 5
Toyocamycin
Reactant of Route 6
Toyocamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.